

# JNJ-40255293: A Technical Guide to its Preclinical Neuroprotective Evaluation

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **JNJ-40255293**, a dual adenosine A<sub>2</sub>A/A<sub>1</sub> receptor antagonist, and its evaluation in preclinical models relevant to neuroprotection. The focus of existing research has been on its potential therapeutic application in Parkinson's disease, where it has demonstrated efficacy in models of dopamine depletion and motor impairment.

## **Core Compound Profile**

**JNJ-40255293** is a potent, orally bioavailable small molecule that acts as an antagonist at both the adenosine A<sub>2</sub>A and A<sub>1</sub> receptors. Its mechanism is centered on the modulation of dopaminergic signaling in the brain, which is a key area of interest for neurodegenerative disorders like Parkinson's disease.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **JNJ-40255293** from in vitro and in vivo preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity



Receptor	Binding Affinity (Ki, nM)	Functional Activity
Human Adenosine A <sub>2</sub> A	7.5	Antagonist
Human Adenosine Aı	42	Antagonist
Human Adenosine A₂B	230	Antagonist
Human Adenosine A₃	9200	Antagonist

Data sourced from Atack et al., 2014.[1][2][3][4][5][6][7][8]

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics in Rats

Parameter	Value
A <sub>2</sub> A Receptor Occupancy (ED <sub>50</sub> , p.o.)	0.21 mg/kg
A <sub>1</sub> Receptor Occupancy (ED <sub>50</sub> , p.o.)	2.1 mg/kg
Plasma EC <sub>50</sub> for A <sub>2</sub> A Receptor Occupancy	13 ng/mL

Data sourced from Atack et al., 2014.[1][2][3][4][5][6][7][8]

Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease

Model	Effect
6-OHDA-lesioned rats	Potentiation of L-DOPA-induced contralateral rotations

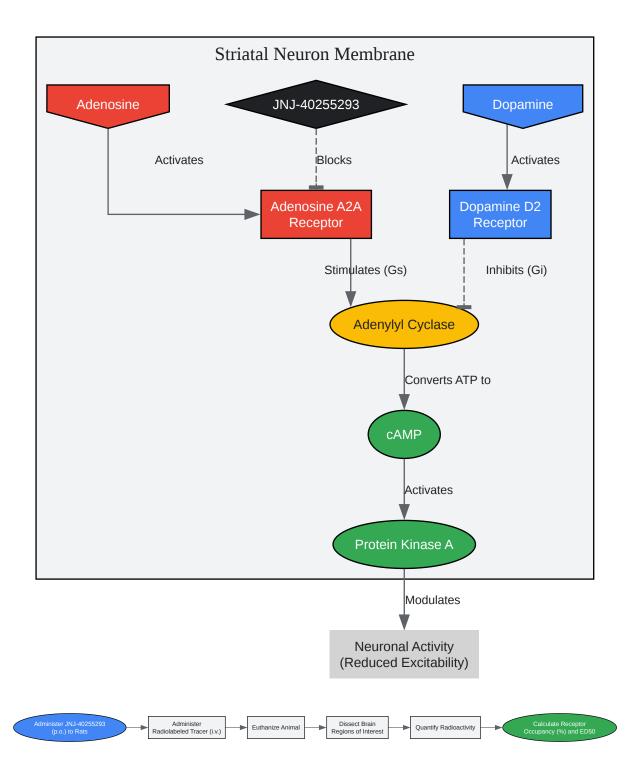
This demonstrates the ability of **JNJ-40255293** to enhance the effect of standard Parkinson's disease therapy.[1][2][3][4][5][6][7][8]

# **Signaling Pathway**

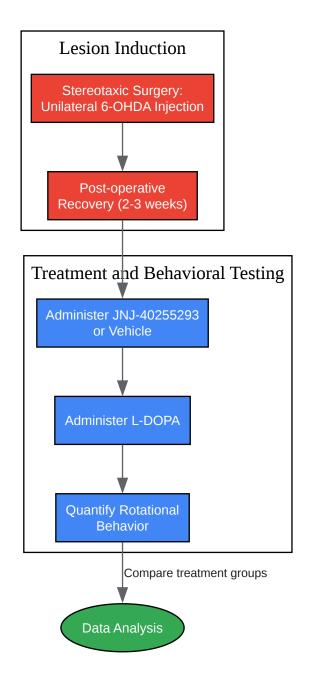
The primary mechanism of action for the neuroprotective effects of **JNJ-40255293** in the context of Parkinson's disease involves the interplay between adenosine A<sub>2</sub>A receptors and



dopamine D<sub>2</sub> receptors, which are co-localized in the striatum.[9] By blocking the A<sub>2</sub>A receptor, **JNJ-40255293** enhances D<sub>2</sub> receptor-mediated signaling.







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